molecular formula C6H6N2S B3025474 3,5-Dimethylisothiazole-4-carbonitrile CAS No. 13950-66-8

3,5-Dimethylisothiazole-4-carbonitrile

Cat. No.: B3025474
CAS No.: 13950-66-8
M. Wt: 138.19 g/mol
InChI Key: QOZDOEBUNQWUKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylisothiazole-4-carbonitrile typically involves the lithiation of isothiazole derivatives. One common method is the direct lithiation of isothiazole with n-butyllithium, which occurs at the C-5 position. This intermediate can then be trapped with various electrophiles, including alkyl halides, carbon dioxide, and nitriles .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale lithiation reactions followed by electrophilic trapping. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylisothiazole-4-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted isothiazoles, primary amines, and various oxidized derivatives .

Scientific Research Applications

3,5-Dimethylisothiazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.

    Medicine: Research is ongoing into its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethylisothiazole-4-carbonitrile involves its interaction with various molecular targets. The compound can inhibit enzymes and disrupt cellular processes by binding to specific proteins and nucleic acids. The exact pathways and targets are still under investigation, but its ability to interfere with microbial growth and cellular proliferation is well-documented .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethylisoxazole-4-carbonitrile
  • 3,5-Dimethylthiazole-4-carbonitrile
  • 3,5-Dimethylpyrazole-4-carbonitrile

Uniqueness

3,5-Dimethylisothiazole-4-carbonitrile is unique due to its isothiazole ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo selective lithiation and subsequent functionalization makes it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

3,5-dimethyl-1,2-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-4-6(3-7)5(2)9-8-4/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZDOEBUNQWUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333590
Record name 4-Isothiazolecarbonitrile, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13950-66-8
Record name 4-Isothiazolecarbonitrile, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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